molecular formula C21H15ClN2O3 B12497208 5-[[2-[(2-Chlorophenyl)methoxy]-1-naphthalenyl]methylene]-2,4-imidazolidinedione CAS No. 680992-25-0

5-[[2-[(2-Chlorophenyl)methoxy]-1-naphthalenyl]methylene]-2,4-imidazolidinedione

Cat. No.: B12497208
CAS No.: 680992-25-0
M. Wt: 378.8 g/mol
InChI Key: PPNGCVJCKNLWLI-UHFFFAOYSA-N
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Description

(5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a chlorophenyl group and an imidazolidine-2,4-dione moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the imidazolidine-2,4-dione ring via cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is unique due to its complex structure, which combines a naphthalene ring, a chlorophenyl group, and an imidazolidine-2,4-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

680992-25-0

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

5-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H15ClN2O3/c22-17-8-4-2-6-14(17)12-27-19-10-9-13-5-1-3-7-15(13)16(19)11-18-20(25)24-21(26)23-18/h1-11H,12H2,(H2,23,24,25,26)

InChI Key

PPNGCVJCKNLWLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)NC(=O)N3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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